molecular formula C10H15NO B13971590 3-Phenoxybutan-1-amine CAS No. 547751-98-4

3-Phenoxybutan-1-amine

Cat. No.: B13971590
CAS No.: 547751-98-4
M. Wt: 165.23 g/mol
InChI Key: IFYRTIUVCKDVAA-UHFFFAOYSA-N
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Description

Contextual Significance of Alkyl Amine Derivatives in Contemporary Chemistry

Alkyl amine derivatives are a cornerstone of modern organic chemistry, serving as crucial building blocks and functional motifs in a vast array of molecules. fiveable.mealkylamines.comlibretexts.org Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by an alkyl or aryl group. ncert.nic.in Their significance stems from their basicity and nucleophilicity, properties conferred by the lone pair of electrons on the nitrogen atom. wikipedia.org This reactivity allows them to participate in a wide range of chemical transformations, including alkylation, acylation, and the formation of amides and sulfonamides. wikipedia.org

In the pharmaceutical and agrochemical industries, alkyl amine derivatives are indispensable. fiveable.mealkylamines.com Many biologically active compounds, including hormones, vitamins, and alkaloids, contain amine functionalities. ncert.nic.in Synthetic amines are found in numerous drugs, such as the antihistamine Benadryl and the local anesthetic Novocain. ncert.nic.in The ability to form coordination complexes with metal ions also makes them valuable ligands in catalysis. The versatility of alkyl amines ensures their continued importance in the development of new materials and medicines.

Historical Perspective on Substituted Butane (B89635) Scaffolds in Chemical Research

Substituted butane scaffolds are prevalent in medicinal chemistry and drug discovery. The four-carbon chain of butane offers a flexible yet structurally defined backbone that can be functionalized in various ways to create molecules with specific three-dimensional arrangements. This is particularly important for designing ligands that can bind to biological targets with high affinity and selectivity.

A notable example of a substituted butane-based structure is the bicyclo[1.1.0]butane (BCB) scaffold. nih.govacs.org Although more complex than a simple substituted butane, the study of BCBs highlights the value of strained four-membered ring systems derived from butane-like structures in creating novel molecular frameworks. nih.govacs.orgchinesechemsoc.org These "spring-loaded" molecules can undergo strain-release reactions to form a variety of other cyclic and acyclic structures, providing access to new chemical space for drug discovery. nih.govacs.org More directly, butane-based structures like 1,4-bis(5-substituted-2-thiono-2H-tetrahydro-1,3,5-thiadiazin-3-yl)butane derivatives have been investigated for their anti-proliferative activities. researchgate.net The strategic placement of substituents on the butane chain is a key strategy in modulating the pharmacological properties of a molecule.

Overview of Research Trajectories for 3-Phenoxybutan-1-amine

Specific research focused solely on this compound is limited in publicly available scientific literature. It appears to be primarily utilized as a chemical intermediate or a building block in the synthesis of more complex molecules rather than being the subject of extensive independent study. Its structural isomer, 4-phenoxybutan-1-amine, has been noted for its potential applications in treating inflammatory diseases and as an intermediate in pharmaceutical research. biosynth.com

The research trajectory for compounds like this compound is often embedded within broader synthetic campaigns. For instance, derivatives of phenoxybutan-1-amine have been explored in the development of antifungal agents. mdpi.com Specifically, N-methyl-substituted phenoxybutan-1-amine derivatives with chloro-substitutions have demonstrated significant in vitro antifungal activity. mdpi.com This suggests that the phenoxybutan-1-amine scaffold can be a valuable starting point for the synthesis of new therapeutic agents. Further research into this compound itself would likely follow a similar path, exploring how its specific substitution pattern influences the biological activity of its derivatives.

Scope and Objectives of Academic Inquiry into this compound Chemistry

The primary academic interest in this compound appears to be in its utility as a synthetic intermediate. The objectives of such inquiries would include the development of efficient and stereoselective methods for its synthesis. Chiral amines are particularly valuable in medicinal chemistry, and the asymmetric synthesis of related compounds like 3-amino-1-phenylbutane has been a subject of research, often employing biocatalytic methods. mdpi.com

A key objective would be to explore the reactivity of this compound in various chemical transformations to generate a library of derivatives. These derivatives could then be screened for biological activity, for example, as potential enzyme inhibitors or receptor modulators. The phenoxy group and the primary amine offer two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships. While dedicated studies on this compound are not abundant, its structural motifs are present in compounds that have been investigated for their interaction with biological targets like sodium channels. researchgate.net

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name This compound

Note: Data for this compound is limited. Properties are often inferred from related structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

547751-98-4

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-phenoxybutan-1-amine

InChI

InChI=1S/C10H15NO/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3

InChI Key

IFYRTIUVCKDVAA-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)OC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 3 Phenoxybutan 1 Amine and Its Stereoisomers

Retrosynthetic Analysis of 3-Phenoxybutan-1-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves mentally breaking key bonds, known as disconnections, which correspond to reliable chemical reactions in the forward, or synthetic, direction.

For this compound, two primary disconnections are logical, targeting the bonds connected to the heteroatoms (oxygen and nitrogen).

C-N Bond Disconnection : Breaking the bond between the primary amine and the butyl chain is a common retrosynthetic step for amines. amazonaws.com This disconnection points to two major synthetic strategies in the forward direction:

Reductive Amination : This pathway identifies 3-phenoxybutanal as a key precursor. The aldehyde's carbonyl group can react with an ammonia (B1221849) source to form an imine, which is then reduced to the target primary amine. masterorganicchemistry.comlibretexts.org

Nucleophilic Substitution : This approach suggests a precursor such as 3-phenoxybutyl halide (e.g., bromide or chloride). The halide acts as a leaving group, which can be displaced by a nucleophilic nitrogen source, such as ammonia or a synthetic equivalent, to form the C-N bond. libretexts.org

C-O Bond Disconnection : Disconnecting the ether linkage between the phenyl group and the butane (B89635) chain is another viable strategy. amazonaws.com This leads to two precursor fragments: a phenoxide nucleophile (derived from phenol) and a butane chain electrophile, such as 4-amino-2-butanol or a related derivative with a leaving group at the C-3 position.

These disconnections provide a logical roadmap for planning the synthesis, starting from simpler and more accessible chemical building blocks.

The decision to synthesize a molecule containing both a phenoxy group and a butan-1-amine structure is often driven by the established roles these functional groups play in bioactive compounds.

Phenoxy Moiety : The phenoxy group is a common feature in many pharmaceuticals and agrochemicals. It can act as a bioisostere for other aromatic systems and can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Its presence can be crucial for achieving desired pharmacological or biological activity.

Butan-1-amine Moiety : Primary amines are fundamental functional groups in organic chemistry and are prevalent in a vast array of biologically active molecules, including neurotransmitters and drugs. The nitrogen atom can act as a hydrogen bond donor and acceptor, and under physiological conditions, it is often protonated, allowing for ionic interactions. The four-carbon chain provides a flexible spacer that can position the key functional groups for optimal interaction with a target receptor or enzyme.

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, several classical methods can be employed to synthesize this compound.

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org The process typically involves a one-pot reaction where a ketone or aldehyde is treated with an amine and a reducing agent. libretexts.org

For the synthesis of this compound, the key precursor is 3-phenoxybutanal. The synthesis proceeds in two stages within the same reaction vessel:

Imine Formation : The aldehyde reacts with an ammonia source (such as ammonia or ammonium (B1175870) acetate) to form an intermediate imine. libretexts.org

Reduction : A reducing agent, added to the mixture, selectively reduces the C=N double bond of the imine to form the final amine. masterorganicchemistry.com

A critical aspect of this method is the choice of reducing agent. The agent must be capable of reducing the imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com Milder reducing agents are therefore preferred.

Interactive Table: Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical SolventsKey Characteristics
Sodium CyanoborohydrideNaBH₃CNMethanol (MeOH)Can be used in one-pot reactions as it is less reactive towards ketones and aldehydes at neutral or weakly acidic pH but readily reduces imines. wikipedia.orgcommonorganicchemistry.com Releases toxic cyanide byproducts during workup. wikipedia.org
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)A mild and selective reducing agent, often preferred for its non-toxic byproducts. commonorganicchemistry.com It is sensitive to water. masterorganicchemistry.comcommonorganicchemistry.com
Sodium Borohydride (B1222165)NaBH₄Methanol (MeOH), Ethanol (EtOH)A stronger reducing agent that can also reduce the starting aldehyde or ketone. commonorganicchemistry.com It is typically added after the imine has been allowed to form completely. commonorganicchemistry.com
Catalytic HydrogenationH₂/CatalystEthanol (EtOH), Methanol (MeOH)Utilizes hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel). It is considered a "green" chemistry method. wikipedia.org

This approach can also be adapted for stereoselective synthesis. For instance, asymmetric synthesis of chiral amines can be achieved using transaminase enzymes in a biocatalytic approach, which has been demonstrated for the closely related compound 3-amino-1-phenylbutane. mdpi.com

This strategy involves the formation of the C-N bond via an Sₙ2 reaction, where a nitrogen-containing nucleophile displaces a leaving group from a suitable alkyl substrate. studymind.co.uk The precursor for this route would be a 3-phenoxybutyl derivative with a good leaving group (e.g., -Br, -I, -OTs) at the C-1 position.

Direct alkylation of ammonia is often problematic. While ammonia is a good nucleophile, the primary amine product is also nucleophilic and can react further with the alkyl halide, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. libretexts.orglibretexts.orgyoutube.com

To overcome the issue of over-alkylation, more controlled methods are typically used:

Azide (B81097) Synthesis : This is a reliable two-step method. First, an alkyl halide (e.g., 1-bromo-3-phenoxybutane) is treated with sodium azide (NaN₃) to form an alkyl azide. The azide itself is not nucleophilic, preventing further reaction. libretexts.org The alkyl azide is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. libretexts.org

Gabriel Synthesis : This classic method uses potassium phthalimide (B116566) as a protected source of ammonia. libretexts.org The phthalimide anion acts as a nucleophile to displace the leaving group on the alkyl substrate. The resulting N-alkylated phthalimide is then cleaved, typically by reacting with hydrazine (B178648) (N₂H₄), to release the desired primary amine. libretexts.orgyoutube.com This method cleanly produces primary amines without the risk of over-alkylation. libretexts.org

Interactive Table: Comparison of Nucleophilic Substitution Methods for Primary Amine Synthesis

MethodNitrogen SourceKey IntermediateAdvantagesDisadvantages
Direct AlkylationAmmonia (NH₃)Mixture of aminesInexpensive reagent. studymind.co.ukPoor selectivity, results in a mixture of products. libretexts.org
Azide SynthesisSodium Azide (NaN₃)Alkyl AzideHigh yield of primary amine, avoids over-alkylation. libretexts.orgLow-molecular-weight azides can be explosive; requires a strong reduction step. libretexts.org
Gabriel SynthesisPotassium PhthalimideN-AlkylphthalimideExclusively forms primary amines. libretexts.orgThe deprotection step can sometimes be harsh.

It is often practical to construct this compound from simple, commercially available butane precursors through a multi-step sequence. One such route could start from 1,4-dibromobutane (B41627).

A plausible synthetic sequence is as follows:

Selective Monosubstitution : 1,4-dibromobutane is reacted with one equivalent of potassium phthalimide. This Gabriel-type reaction forms N-(4-bromobutyl)phthalimide, selectively protecting one end of the butane chain as a future amine.

Ether Formation : The remaining bromo group is then displaced by sodium phenoxide in a Williamson ether synthesis to form the phenoxy ether linkage, yielding N-(4-phenoxybutyl)phthalimide.

Deprotection : Finally, the phthalimide protecting group is removed using hydrazine, liberating the primary amine and affording the final product, 4-phenoxybutan-1-amine, a structural isomer of the target compound. A similar strategy starting from a precursor like 1,3-butanediol (B41344) could be envisioned to access the desired 3-phenoxy regioisomer.

This multi-step approach demonstrates how different classical reactions can be combined to build up molecular complexity from simple starting materials.

Based on a comprehensive search for scientific literature, it is not possible to generate an article on the chemical compound “this compound” that meets the specific, detailed requirements of the provided outline.

Extensive searches for methodologies such as asymmetric catalysis, chiral auxiliary approaches, enzymatic and chromatographic resolution, and green chemistry applications yielded no specific research findings, data, or detailed synthetic protocols for this compound. The available scientific literature focuses on structurally related but distinct compounds, such as 3-Amino-1-phenylbutane.

Given the strict instructions to focus solely on this compound and to include detailed, data-rich content for each subsection, the lack of specific information prevents the creation of a scientifically accurate and thorough article as requested. Using information from analogous compounds would violate the explicit constraints of the prompt. Therefore, the requested article cannot be generated at this time.

Green Chemistry Principles in this compound Synthesis

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed to measure the efficiency of a chemical reaction, quantifies the proportion of reactant atoms that are incorporated into the desired product. jocpr.com In an ideal scenario, a reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. However, many traditional synthetic routes, particularly in fine chemical and pharmaceutical synthesis, exhibit poor atom economy. libretexts.org

For the synthesis of this compound, several hypothetical routes can be considered, each with distinct atom economy profiles. A common strategy involves the reductive amination of 3-phenoxybutanal.

Route A: Reductive Amination of 3-Phenoxybutanal

Step 1: Williamson Ether Synthesis: Phenol (B47542) + 4-chlorobutan-1-ol → 4-phenoxybutan-1-ol (B3023646) + HCl

Step 2: Oxidation: 4-phenoxybutan-1-ol + Oxidizing Agent → 3-phenoxybutanal + Reduced Oxidizing Agent

Step 3: Reductive Amination: 3-phenoxybutanal + NH₃ + Reducing Agent → this compound + H₂O + Oxidized Reducing Agent

This route, while feasible, suffers from a lower atom economy due to the use of stoichiometric oxidizing and reducing agents, which generate significant waste. libretexts.org

Route B: Hydroaminoalkylation of 1-phenoxybut-2-ene

A more atom-economical approach would be the direct addition of ammonia to a suitable precursor, such as 1-phenoxybut-2-ene, via a hydroaminoalkylation reaction. rsc.org

1-phenoxybut-2-ene + NH₃ → this compound

This single-step addition reaction, in principle, could achieve 100% atom economy as all atoms from the reactants are incorporated into the final product. scranton.edu The development of effective catalysts for such transformations is a key area of research. nwnu.edu.cn

Below is a comparative table illustrating the theoretical atom economy for these hypothetical routes.

Synthetic Route Key Transformation Byproducts Theoretical Atom Economy (%)
Route A Reductive AminationHCl, Reduced Oxidizing Agent, Oxidized Reducing Agent, H₂OLow
Route B HydroaminoalkylationNoneHigh (potentially 100%)

Sustainable Catalysis in the Preparation of this compound

The principles of green chemistry advocate for the use of catalysts to enhance reaction efficiency and reduce environmental impact. jk-sci.com In the synthesis of this compound, sustainable catalysis can be implemented in several key steps.

For the reductive amination pathway (Route A), traditional reducing agents like sodium borohydride result in significant inorganic waste. A more sustainable alternative is catalytic hydrogenation, which utilizes molecular hydrogen as the reductant and typically produces only water as a byproduct, coming close to an ideal reaction. libretexts.org Catalysts for this transformation can be based on precious metals like palladium or platinum, but a growing focus is on developing catalysts from more earth-abundant and less toxic metals such as iron, copper, or nickel. europa.euresearchgate.net

In the context of the more atom-economical hydroaminoalkylation (Route B), the development of suitable catalysts is paramount. Titanium-catalyzed hydroaminoalkylation has emerged as a promising method for the synthesis of N-containing products from secondary amines and alkenes. rsc.org Adapting such systems for the direct addition of ammonia to 1-phenoxybut-2-ene would represent a significant advancement in the sustainable production of this compound.

Biocatalysis offers another avenue for sustainable synthesis. Transaminases, for instance, can be used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comresearchgate.net A potential biocatalytic route to (S)- or (R)-3-Phenoxybutan-1-amine could involve the transamination of 3-phenoxybutan-2-one. The use of enzymes often allows for high enantioselectivity under mild reaction conditions in aqueous media, further enhancing the sustainability of the process. mdpi.comresearchgate.net

The table below summarizes potential sustainable catalytic approaches for the synthesis of this compound.

Reaction Step Conventional Method Sustainable Catalytic Alternative Key Advantages
Reduction Stoichiometric reducing agents (e.g., NaBH₄)Catalytic hydrogenation (e.g., with Ni, Cu catalysts)High atom economy, water as the only byproduct. researchgate.net
C-N Bond Formation Alkylation of ammoniaDirect hydroaminoalkylation (e.g., with Ti catalysts)High atom economy, direct conversion of alkenes. rsc.org
Asymmetric Synthesis Chiral resolutionBiocatalytic transaminationHigh enantioselectivity, mild conditions, aqueous media. mdpi.com

The implementation of these sustainable catalytic methods can significantly reduce the environmental footprint of this compound production.

Emerging Synthetic Technologies for this compound Production

Recent advancements in chemical synthesis offer novel approaches to produce this compound with improved efficiency, safety, and scalability.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages for chemical synthesis. europa.eu These include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automation and seamless integration of multiple reaction steps. europa.eunih.gov

The synthesis of this compound could be adapted to a continuous flow process. For example, the catalytic hydrogenation step in the reductive amination route could be performed in a packed-bed reactor containing a heterogeneous catalyst. This setup would allow for the continuous conversion of the imine intermediate to the final amine product, with the catalyst being easily retained and reused. frontiersin.org

A modular flow system could be designed to integrate several steps of the synthesis. For instance, the formation of 3-phenoxybutanal via oxidation, followed by in-line purification and immediate reductive amination in a subsequent reactor module, could streamline the production process and minimize the isolation of potentially unstable intermediates. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and selectivities compared to traditional batch processes. nih.gov

Photoredox and Electrochemistry in Amine Synthesis

Photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis, enabling novel transformations under mild conditions. nih.govbeilstein-journals.org These methods utilize visible light or electricity, respectively, to generate highly reactive intermediates, such as radical cations, which can participate in a variety of bond-forming reactions. nih.govbeilstein-journals.org

In the context of this compound synthesis, photoredox catalysis could potentially be employed for the C-N bond formation step. For example, the generation of an amine radical cation from ammonia or a protected amine equivalent could facilitate its addition to an alkene precursor. beilstein-journals.orgbeilstein-journals.org

Electrochemistry offers a reagent-free method for oxidation and reduction reactions. The oxidation of 4-phenoxybutan-1-ol to 3-phenoxybutanal could be achieved electrochemically, avoiding the use of stoichiometric chemical oxidants and their associated waste. Similarly, the reductive amination step could be performed in an electrochemical cell, using electrons as the "cleanest" reducing agent. These approaches align well with the principles of green chemistry by minimizing waste and often operating at ambient temperature and pressure.

The application of these emerging technologies to the synthesis of this compound is still in its early stages of exploration but holds significant promise for the development of more sustainable and efficient manufacturing processes.

Chemical Reactivity and Derivatization Strategies of 3 Phenoxybutan 1 Amine

Amine Reactivity and Functional Group Interconversions

The lone pair of electrons on the nitrogen atom of the primary amine group in 3-Phenoxybutan-1-amine makes it a potent nucleophile and a base. This reactivity is the basis for a variety of functional group interconversions, including alkylation, acylation, and oxidation.

Alkylation and Acylation of the Primary Amine

The primary amine of this compound readily undergoes N-alkylation with alkyl halides. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent. To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing protecting group strategies are often necessary.

Acylation of this compound with acylating agents such as acyl chlorides or acid anhydrides provides a straightforward route to the corresponding amides. This reaction is generally efficient and selective, as the resulting amide is significantly less nucleophilic than the starting amine, thus preventing further acylation. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. Amide bond formation can also be achieved by reacting the amine with a carboxylic acid in the presence of a coupling agent, which activates the carboxylic acid for nucleophilic attack.

Reagent ClassExample ReagentProduct TypeReaction Conditions
Alkyl HalideMethyl IodideSecondary AmineTypically requires control to prevent overalkylation
Acyl ChlorideAcetyl ChlorideAmideOften carried out in the presence of a base
Acid AnhydrideAcetic AnhydrideAmideGenerally proceeds readily
Carboxylic AcidBenzoic AcidAmideRequires a coupling agent (e.g., DCC, EDC)

Formation of Amides, Ureas, and Thioureas from this compound

The synthesis of amides from this compound is a common transformation, as discussed previously. Beyond simple acylation, the amine group can be converted into urea (B33335) and thiourea (B124793) derivatives.

Ureas are typically synthesized by reacting this compound with an isocyanate. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea linkage. Alternatively, ureas can be prepared by reacting the amine with phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride, which then reacts with another amine. More modern and safer methods involve the use of carbonyldiimidazole or by the reaction of an amine with sodium cyanate (B1221674) in the presence of an acid.

Thioureas are the sulfur analogs of ureas and are synthesized in a similar fashion. The reaction of this compound with an isothiocyanate is a common and efficient method for the preparation of thioureas. The amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea derivative. Other methods include the reaction of the amine with thiophosgene (B130339) or carbon disulfide in the presence of a base.

These reactions significantly expand the diversity of derivatives that can be accessed from this compound, many of which are of interest in medicinal chemistry and material science.

DerivativeReagentGeneral Reaction
AmideAcyl ChlorideR-NH₂ + R'-COCl → R-NH-CO-R' + HCl
UreaIsocyanateR-NH₂ + R'-NCO → R-NH-CO-NH-R'
ThioureaIsothiocyanateR-NH₂ + R'-NCS → R-NH-CS-NH-R'

Oxidation Reactions of the Amine Functionality

The primary amine group of this compound can be oxidized to various functional groups depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of an imine or a hydroxylamine. Stronger oxidation can convert the amine to a nitro compound. For instance, oxidation with reagents like hydrogen peroxide or peroxy acids can initially form a hydroxylamine, which may be further oxidized. More vigorous oxidation can cleave the C-N bond. The specific outcomes of oxidation reactions on this compound would be highly dependent on the chosen oxidant and the control of the reaction parameters.

Reactions Involving the Phenoxy Group

The phenoxy group of this compound is an ether linkage to an aromatic ring. The aromatic ring can undergo electrophilic aromatic substitution reactions. The phenoxy group is an ortho-, para-directing and activating group due to the lone pair of electrons on the oxygen atom which can be delocalized into the benzene (B151609) ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically at the ortho or para position.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

It is important to note that the amine group in this compound is basic and can react with the Lewis acids used in Friedel-Crafts reactions. Therefore, it is often necessary to protect the amine group (e.g., by converting it to an amide) before carrying out these reactions.

Cyclization Reactions Utilizing this compound

The presence of both a nucleophilic amine and a phenoxy group on a flexible butyl chain makes this compound a valuable precursor for the synthesis of various heterocyclic scaffolds. These cyclization reactions often involve the derivatization of the amine group followed by an intramolecular reaction.

Formation of Heterocyclic Scaffolds Containing the Phenoxybutylamine Motif

By introducing a second reactive site onto the nitrogen atom of this compound, intramolecular cyclization can be induced to form a variety of heterocyclic rings. For example, acylation of the amine with a bifunctional reagent could introduce a group capable of reacting with the phenoxy ring or the butyl chain.

One potential strategy involves the Pictet-Spengler reaction. If the phenoxy group were to be activated, for instance by the presence of an electron-donating group, and the amine were converted to an imine, an intramolecular electrophilic attack on the aromatic ring could lead to the formation of a tetrahydroisoquinoline-like structure.

Another possibility is the formation of nitrogen-containing heterocycles through intramolecular nucleophilic substitution. For instance, if the butyl chain is functionalized with a leaving group, the amine could act as an intramolecular nucleophile to form a cyclic amine, such as a pyrrolidine (B122466) or piperidine (B6355638) derivative, although the formation of a four-membered azetidine (B1206935) ring would be less favorable.

The specific heterocyclic scaffold formed would depend on the nature of the derivatizing agent and the reaction conditions employed. Research in this area would focus on developing synthetic routes that leverage the inherent reactivity of the amine and the phenoxy group to construct complex molecular architectures.

Intramolecular Cyclizations Initiated by the Amine or Phenoxy Group

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a phenoxy group, allows for its participation in a variety of intramolecular cyclization reactions. These reactions can be initiated by either the amine or the phenoxy moiety, leading to the formation of diverse heterocyclic structures. The specific reaction pathway and resulting product are largely dictated by the reaction conditions, including the choice of catalyst and reagents.

One potential intramolecular cyclization pathway involves the phenoxy group acting as a nucleophile in an acidic medium. While direct acid-catalyzed cyclization of this compound itself is not extensively documented, analogous transformations of similar substrates suggest the feasibility of forming chroman derivatives. For instance, the synthesis of chromans can be achieved through the reaction of phenols with suitable alkylating agents, followed by an intramolecular cyclization. In the case of this compound, a plausible strategy would involve the conversion of the amine into a suitable leaving group, followed by an intramolecular Williamson ether synthesis-type reaction initiated by the phenoxy group.

Alternatively, the primary amine can initiate cyclization. For example, N-acylated derivatives of this compound could potentially undergo intramolecular cyclization reactions such as the Bischler-Napieralski or Pictet-Spengler reactions. The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. researchgate.netnih.govbeilstein-journals.org While this compound is not a traditional β-arylethylamine, under forcing conditions with a strong dehydrating agent like phosphorus pentoxide or phosphoryl chloride, cyclization onto the phenyl ring of the phenoxy group might be conceivable, though likely to be a challenging transformation due to the ether linkage.

A more plausible amine-initiated cyclization is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone to yield a tetrahydroisoquinoline. beilstein-journals.orgnih.gov Again, while not a classical substrate, derivatization of the amine of this compound, followed by reaction with an appropriate carbonyl compound, could potentially lead to novel heterocyclic systems, although this remains a speculative pathway without direct literature precedent.

A summary of potential intramolecular cyclization strategies for this compound derivatives is presented in Table 1.

Table 1: Potential Intramolecular Cyclization Strategies for this compound Derivatives

Initiating GroupReaction TypePotential ProductReagents and Conditions
Phenoxy GroupIntramolecular Williamson Ether SynthesisChroman DerivativeConversion of amine to a leaving group, base
Amine (as N-acyl derivative)Bischler-Napieralski typeDihydroisoquinoline derivativePOCl₃, P₂O₅, heat
AminePictet-Spengler typeTetrahydroisoquinoline derivativeAldehyde/ketone, acid catalyst

Cross-Coupling Reactions of this compound Derivatives

The presence of a primary amine and an aromatic phenoxy group in this compound makes its derivatives suitable substrates for various cross-coupling reactions, enabling the formation of new carbon-nitrogen and carbon-carbon bonds.

N-Arylation and N-Alkylation Strategies

The primary amine of this compound can be readily functionalized through N-arylation and N-alkylation reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between amines and aryl halides. wikipedia.org Derivatives of this compound are expected to be competent coupling partners in such reactions. The general reaction involves treating the amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction scope and efficiency.

Another important method for N-arylation is the Ullmann condensation, which utilizes a copper catalyst to couple an amine with an aryl halide. wikipedia.org While typically requiring harsher reaction conditions than the Buchwald-Hartwig amination, modern advancements have led to milder and more efficient protocols.

N-alkylation of this compound can be achieved through various methods, including reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. The Ullmann-type reaction can also be extended to N-alkylation with certain alkylating agents.

A comparative overview of N-arylation strategies applicable to this compound is provided in Table 2.

Table 2: Comparison of N-Arylation Strategies for this compound

ReactionCatalyst SystemTypical SubstratesKey AdvantagesPotential Limitations
Buchwald-Hartwig AminationPalladium / Phosphine LigandAryl bromides, chlorides, triflatesMild conditions, broad substrate scopeCatalyst cost, ligand sensitivity
Ullmann CondensationCopperAryl iodides, bromidesLower catalyst costOften requires higher temperatures

C-H Functionalization Adjacent to the Amine or Phenoxy Group

Direct C-H functionalization is a powerful tool for the late-stage modification of molecules, avoiding the need for pre-functionalized starting materials. For derivatives of this compound, C-H functionalization can be directed to positions adjacent to either the amine or the phenoxy group.

Amide-directed C-H functionalization is a well-established strategy. nih.govucl.ac.uk By converting the primary amine of this compound into an amide, this group can act as a directing group to guide a transition metal catalyst, such as palladium or rhodium, to activate and functionalize a specific C-H bond. For an N-acyl derivative of this compound, this could potentially enable functionalization at the β- or γ-positions of the butyl chain.

The phenoxy group can also direct C-H functionalization. The oxygen atom of the ether linkage can coordinate to a transition metal catalyst, directing C-H activation at the ortho position of the phenyl ring. This strategy has been successfully employed for the C-H functionalization of various phenoxy-containing compounds. The specific outcome of the reaction, such as arylation, alkenylation, or alkoxylation, depends on the reaction partner and the catalytic system used.

Chiral Pool and Stereospecific Transformations of this compound

This compound possesses a stereocenter at the C3 position of the butyl chain, making it a chiral molecule that can exist as two enantiomers, (R)- and (S)-3-Phenoxybutan-1-amine. This chirality opens up possibilities for its use in chiral pool synthesis and stereospecific transformations.

The asymmetric synthesis of chiral amines is an area of significant research interest. One promising approach for the enantioselective synthesis of this compound is through biocatalysis. Transaminases are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone, often with high stereoselectivity. A study on the asymmetric synthesis of the structurally related compound 3-amino-1-phenylbutane from 4-phenyl-2-butanone using transaminases from Chromobacterium violaceum and Vibrio fluvialis demonstrated the feasibility of this approach, achieving high enantiomeric excess of the (S)-enantiomer. researchgate.net A similar enzymatic strategy could likely be applied to the synthesis of enantiomerically pure (R)- or (S)-3-Phenoxybutan-1-amine from 4-phenoxy-2-butanone.

Once obtained in enantiomerically pure form, chiral this compound can serve as a valuable building block in the synthesis of more complex chiral molecules. The chiral center can be used to induce stereoselectivity in subsequent reactions, a common strategy in asymmetric synthesis. For example, the amine or the phenoxy group of a chiral derivative could participate in reactions where the existing stereocenter directs the formation of new stereocenters with a high degree of control.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Phenoxybutan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, proximity, and connectivity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for structural confirmation by identifying the number and types of hydrogen and carbon atoms in the molecule. For 3-Phenoxybutan-1-amine, the expected chemical shifts are predicted based on the influence of the electron-withdrawing phenoxy and amino groups. libretexts.orgpressbooks.pub

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group and the aliphatic protons of the butane (B89635) chain. Protons on carbons adjacent to the nitrogen and oxygen atoms are deshielded and thus shifted downfield. libretexts.org

¹³C NMR: The carbon spectrum will display signals corresponding to each unique carbon atom. Carbons bonded to the electronegative oxygen and nitrogen atoms are expected to resonate at lower fields (higher ppm values) compared to simple alkane carbons. pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Position¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
C1 (-CH₂)~2.8 - 3.0triplet~40 - 45
C2 (-CH₂)~1.8 - 2.0multiplet~35 - 40
C3 (-CH)~4.5 - 4.7multiplet~70 - 75
C4 (-CH₃)~1.3 - 1.4doublet~20 - 25
C1' (Ar-C)--~158 - 160
C2'/C6' (Ar-CH)~6.9 - 7.0doublet~115 - 117
C3'/C5' (Ar-CH)~7.2 - 7.4triplet~129 - 131
C4' (Ar-CH)~6.8 - 6.9triplet~120 - 122

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. harvard.edu

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent protons along the butane chain (e.g., H1/H2, H2/H3, and H3/H4), confirming the aliphatic backbone sequence. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique allows for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting different fragments of the molecule. Key correlations for this compound would include a cross-peak between the proton at C3 (H3) and the ipso-carbon of the phenyl ring (C1'), definitively proving the connection of the butyl chain to the phenoxy group. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This information helps to determine the molecule's preferred three-dimensional conformation and is essential for establishing the relative stereochemistry at chiral centers. For this compound, NOESY could reveal spatial proximity between the protons on the butyl chain (e.g., H3) and the ortho-protons of the phenyl ring (H2'/H6').

When this compound is converted into a crystalline salt (e.g., hydrochloride or tartrate), solid-state NMR (ssNMR) can be employed to characterize its structure in the solid phase. Unlike solution NMR, ssNMR provides information about the effects of crystal packing and intermolecular interactions. nih.gov

Polymorphism, the existence of multiple crystalline forms, can be readily identified by ssNMR, as different crystal lattices will result in distinct chemical shifts and peak multiplicities. nih.gov This technique is sensitive to the local electronic environment, which is influenced by factors such as hydrogen bonding and ion pairing within the crystal structure, making it a powerful tool for characterizing the solid forms of amine salts. acs.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the unique elemental formula of the parent ion. For this compound (C₁₀H₁₅NO), the expected exact mass of its protonated form, [M+H]⁺, can be calculated and compared with the experimental value to confirm its elemental composition.

Formula: C₁₀H₁₅NO

Monoisotopic Mass: 165.1154 u

Expected [M+H]⁺: 166.1226 u

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. The fragmentation pattern is highly dependent on the molecule's structure and provides valuable information for its identification. For primary amines, a dominant fragmentation pathway is the alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

The structure of this compound contains both an amine and an ether linkage, leading to predictable fragmentation pathways.

Table 2: Predicted Key MS/MS Fragments for this compound [M+H]⁺.
Proposed Fragment Ion (m/z)Proposed Structure/LossFragmentation Pathway
149Loss of NH₃ (Ammonia)Loss of the amine group from the protonated parent ion.
94[C₆H₅OH]⁺ (Phenol ion)Cleavage of the alkyl-oxygen bond with hydrogen rearrangement.
77[C₆H₅]⁺ (Phenyl ion)Cleavage of the phenyl-oxygen bond.
72[C₄H₁₀N]⁺Cleavage of the aryl-oxygen bond, retaining charge on the amine fragment.
30[CH₂NH₂]⁺Alpha-cleavage adjacent to the nitrogen atom. miamioh.edu

The presence of a fragment at m/z 30 is a strong indicator of a primary amine. The observation of the phenol (B47542) ion at m/z 94 would confirm the phenoxy moiety and its connection via an ether linkage. Analyzing these characteristic fragments allows for the confident reconstruction of the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry, making it ideal for assessing chemical purity and differentiating isomers. nih.govnih.gov

In a typical GC-MS analysis, the amine may be analyzed directly or after derivatization. Derivatization, for instance, by acylation (e.g., with trifluoroacetic anhydride), can improve chromatographic behavior by reducing the polarity of the primary amine group, leading to sharper peaks and better resolution. researchgate.net The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time (t_R), the time it takes for the compound to travel through the column, is a characteristic property used for identification.

As the separated components elute from the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron ionization (EI), causing them to fragment into a pattern of charged ions that is unique to the molecular structure. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint.

For purity assessment, the GC chromatogram is examined for the presence of extraneous peaks. The area under the primary peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity.

Isomer analysis is also readily achievable. Positional isomers of this compound would likely have distinct retention times and potentially different fragmentation patterns, allowing for their separation and identification. nih.gov Chiral analysis to separate the (R)- and (S)-enantiomers requires a chiral stationary phase in the GC column. The diastereomeric derivatives formed by reacting the amine with a chiral derivatizing agent can also be separated on a non-chiral column. core.ac.uk

Table 1: Illustrative GC-MS Data for this compound This table presents hypothetical data based on the expected behavior of the compound in a typical GC-MS analysis.

ParameterExpected Value/ObservationSignificance
Retention Time (t_R)Dependent on column and conditions (e.g., 12.5 min)Identification of the compound under specific chromatographic conditions.
Molecular Ion (M+)m/z 165Confirms the molecular weight of the compound.
Base Peakm/z 44 ([C₂H₆N]⁺)Represents the most abundant fragment, resulting from alpha-cleavage adjacent to the nitrogen atom.
Key Fragmentsm/z 77 ([C₆H₅]⁺), m/z 94 ([C₆H₅O]⁺), m/z 121 ([M-C₂H₆N]⁺)Provides structural information about the phenoxy and butylamine (B146782) moieties.
Purity (%)>99% (example)Determined by the relative peak area in the chromatogram.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of molecules.

Identification of Characteristic Functional Group Vibrations

IR and Raman spectra arise from the vibrations of molecular bonds (stretching, bending, wagging). The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond, making it characteristic of specific functional groups. libretexts.org For this compound, several key functional groups give rise to distinct signals.

Amine (N-H) Vibrations : As a primary amine, this compound is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group. spectroscopyonline.com An N-H bending (scissoring) vibration typically appears around 1650-1580 cm⁻¹, while a broad N-H wagging band can be observed in the 910-665 cm⁻¹ region. orgchemboulder.com

Aromatic Ring (C=C and C-H) Vibrations : The phenoxy group exhibits characteristic aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range. Aromatic C-H stretching occurs above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org Out-of-plane C-H bending vibrations appear at lower wavenumbers and are indicative of the substitution pattern on the benzene (B151609) ring.

Ether (C-O-C) Vibrations : The aryl-alkyl ether linkage gives rise to a strong C-O stretching band. The asymmetric C-O-C stretch is typically found in the 1275-1200 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, around 1075-1020 cm⁻¹.

Alkyl (C-H) Vibrations : The butyl chain produces C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). C-H bending vibrations for CH₃ and CH₂ groups are found in the 1470-1365 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3400 - 3250 (two bands)Medium
N-H Bend (scissoring)1650 - 1580Medium
N-H Wag910 - 665Broad, Strong
Aromatic RingC-H Stretch3100 - 3000Medium to Weak
C=C Stretch1600 - 1450Medium
Aryl-Alkyl EtherC-O-C Stretch (asymmetric)1275 - 1200Strong
Alkyl ChainC-H Stretch2960 - 2850Strong

Conformational Analysis through Vibrational Spectroscopy

The vibrational spectrum of a molecule can be sensitive to its conformation. This compound possesses rotational freedom around several single bonds, such as the C-O bond of the ether and the C-C bonds of the butyl chain. This can lead to the existence of multiple stable conformers (rotational isomers) at room temperature.

X-ray Crystallography of this compound Salts and Co-crystals

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. thieme-connect.denih.gov While obtaining suitable single crystals of a liquid amine like this compound can be challenging, this is often overcome by forming crystalline salts (e.g., with hydrochloric acid or a chiral acid) or co-crystals. doi.orgnih.gov

Determination of Absolute Configuration

Since this compound is a chiral molecule (the stereocenter being the carbon atom at position 3), determining its absolute configuration (whether it is the R or S enantiomer) is crucial. X-ray crystallography provides a direct method for this assignment. nih.govnih.gov

The most common approach involves crystallizing the amine as a salt with an enantiomerically pure chiral acid (a resolving agent) whose absolute configuration is already known, such as (1S)-(+)-camphor-10-sulfonic acid. rsc.org The resulting crystal contains both the known and unknown chiral centers. By solving the crystal structure, the relative configuration of all stereocenters is determined. Since the absolute configuration of the resolving agent is known, the absolute configuration of the this compound molecule can be unambiguously assigned.

Alternatively, if a heavy atom is present in the structure, the phenomenon of anomalous dispersion can be used to determine the absolute configuration directly without a chiral reference. ed.ac.uk The quality of the determination is often assessed by the Flack parameter, which should refine to a value close to 0 for the correct absolute structure. nih.goved.ac.uk

Supramolecular Interactions and Crystal Packing Analysis

The crystal structure reveals not only the molecular conformation but also how the molecules are arranged in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, collectively known as supramolecular interactions. researchgate.netnih.gov

In the crystal structure of a this compound salt, the primary ammonium (B1175870) group (-NH₃⁺) is a strong hydrogen bond donor. It will form a network of charge-assisted hydrogen bonds with the counter-ion (e.g., Cl⁻) and potentially with other acceptor groups. The phenoxy group can also participate in weaker C-H···O hydrogen bonds and π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. doi.org Analysis of these interactions, often aided by tools like Hirshfeld surface analysis, provides insight into the stability and properties of the crystalline solid. doi.org

Table 3: Typical Crystallographic and Supramolecular Interaction Data This table presents plausible data for a hypothetical salt, 3-Phenoxybutan-1-ammonium chloride.

ParameterExample DataSignificance
Crystal SystemMonoclinicDefines the basic symmetry and shape of the unit cell.
Space GroupP2₁
Flack Parameter0.02(4)Confirms the assignment of the absolute configuration (a value near 0 is ideal). ed.ac.uk
Primary InteractionN⁺-H···Cl⁻ Hydrogen BondsThe dominant charge-assisted interaction stabilizing the crystal lattice.
Secondary Interactionπ-π StackingAttractive interaction between aromatic rings of adjacent molecules.
Other InteractionsC-H···O, C-H···πWeaker interactions that contribute to the overall crystal packing. researchgate.net

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are indispensable for the quality control of this compound, ensuring its chemical purity and determining its enantiomeric composition. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary methods employed for these analytical challenges, offering high resolution, sensitivity, and reproducibility.

HPLC is a cornerstone technique for assessing the purity of this compound, capable of separating the target compound from starting materials, by-products, and degradants. Reversed-phase HPLC is typically the method of choice.

A standard approach would involve a C18 or Phenyl-Hexyl column, which separates compounds based on their hydrophobicity. glsciencesinc.com The mobile phase commonly consists of a mixture of an aqueous buffer (often with an acidic modifier like formic or trifluoroacetic acid to ensure the amine is in its protonated, more soluble form) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is effective for resolving compounds with a wide range of polarities. wiley.com

Detection Methods:

UV-Vis Detection: Due to its phenyl and phenoxy groups, this compound exhibits strong ultraviolet (UV) absorbance. A Diode Array Detector (DAD) or a variable wavelength detector can be used for quantification and peak purity assessment. wiley.comnih.gov

Fluorescence Detection (FLD): For enhanced sensitivity, particularly for trace-level impurity analysis, pre-column or post-column derivatization can be employed. Reagents that react with the primary amine group to form highly fluorescent products, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), are commonly used. researchgate.nethelsinki.fi

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides unequivocal identification of separated peaks based on their mass-to-charge ratio (m/z). nih.govunizar.es This is particularly valuable for identifying unknown impurities and confirming the identity of the main compound.

Table 1: Representative HPLC-UV Method for Purity Analysis of this compound
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 5 µL
Hypothetical Retention Time 7.2 min
Table 2: Expected Mass Spectrometry Data for this compound
Ionization ModeIon TypeCalculated m/z
ESI Positive[M+H]⁺166.1226
ESI Positive[M+Na]⁺188.1046

The carbon atom at the 3-position of this compound is a chiral center, meaning the compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. phenomenex.com This is achieved using Chiral HPLC, which relies on Chiral Stationary Phases (CSPs). nih.govyakhak.org

Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are highly versatile and effective for separating a wide range of chiral compounds, including primary amines. yakhak.orgnih.gov These columns create a chiral environment where the two enantiomers interact differently, leading to different retention times.

The separation can be performed in various modes:

Normal Phase (NP): Using non-polar mobile phases like hexane (B92381) and an alcohol modifier (e.g., isopropanol, ethanol). mdpi.com

Polar Organic (PO): Using polar organic solvents like acetonitrile with an alcohol modifier. nih.gov

Reversed Phase (RP): Using aqueous-organic mobile phases.

For primary amines, acidic or basic additives are often required in the mobile phase to improve peak shape and enhance chiral recognition. chromatographyonline.com

Table 3: Screening of Chiral Stationary Phases for Enantioseparation of this compound
Chiral Stationary Phase (CSP)Mobile PhaseHypothetical Separation Factor (α)Hypothetical Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol/Diethylamine (80:20:0.1)1.453.1
Cellulose tris(3,5-dichlorophenylcarbamate) Acetonitrile/Methanol (90:10) with 0.1% Butylamine1.282.5
Cellulose tris(4-methylbenzoate) Hexane/Ethanol (90:10)1.151.8
Crown Ether-based (e.g., Crownpak®) Perchloric Acid Solution (pH 2.0)1.604.2

Note: Data are hypothetical and serve to illustrate the expected performance of different CSPs. The separation factor (α) indicates selectivity, while resolution (Rs) measures the degree of separation between the two enantiomer peaks.

Capillary Electrophoresis (CE) is a powerful analytical technique that offers extremely high separation efficiency and requires minimal sample and reagent consumption. oup.commdpi.com It serves as an excellent alternative or complementary method to HPLC for both purity and chiral analysis. mdpi.com

Purity Analysis: In Capillary Zone Electrophoresis (CZE), charged molecules migrate through a capillary under the influence of an electric field. As a basic compound, this compound is positively charged in an acidic background electrolyte (BGE). It will separate from neutral impurities and other charged species based on differences in their charge-to-size ratios. nih.gov

Chiral Analysis: Enantiomeric separation by CE is achieved by adding a chiral selector to the BGE. chromatographyonline.com Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for this purpose. chromatographyonline.comnih.gov Negatively charged CDs, such as sulfated-β-cyclodextrin, are particularly effective for resolving cationic analytes like protonated amines. nih.gov The enantiomers form transient, diastereomeric inclusion complexes with the CD, which have different mobilities, allowing for their separation. acs.org The degree of separation can be fine-tuned by optimizing parameters such as the type and concentration of the CD, the pH of the BGE, and the applied voltage. nih.gov

Table 4: Capillary Electrophoresis Conditions for Analysis of this compound
ParameterPurity Analysis (CZE)Chiral Separation
Capillary Fused Silica, 50 µm i.d., 50 cm total lengthFused Silica, 50 µm i.d., 50 cm total length
Background Electrolyte (BGE) 50 mM Phosphate Buffer (pH 2.5)25 mM Phosphate Buffer (pH 2.5) containing 15 mM Sulfated-β-Cyclodextrin
Voltage +20 kV+15 kV
Temperature 25 °C25 °C
Injection Hydrodynamic (50 mbar for 5 s)Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nmUV at 214 nm

Computational and Theoretical Insights into this compound Remain Largely Unexplored

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite the growing application of computational chemistry in understanding molecular structure and reactivity, dedicated studies focusing on the quantum chemical properties, reaction mechanisms, and energy profiles of this specific molecule appear to be unavailable in published research.

Theoretical investigations are crucial for elucidating the fundamental characteristics of a molecule, providing insights that complement and guide experimental work. Methodologies such as Density Functional Theory (DFT) are powerful tools for predicting molecular geometries, electronic structures, and conformational preferences. Furthermore, analyses like Frontier Molecular Orbital (FMO) theory and Electrostatic Potential Surface (ESP) mapping help in understanding a molecule's reactivity and intermolecular interactions.

For this compound, specific computational data on the following aspects are not present in the available literature:

Quantum Chemical Calculations: Detailed studies on its optimal molecular geometry, electronic structure, and the relative energies of its different conformers using methods like DFT have not been reported.

Frontier Molecular Orbitals: There is no available analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, which are essential for predicting its chemical reactivity.

Electrostatic Potential and Charge Distribution: Maps of the electrostatic potential surface, which indicate the regions of positive and negative charge and are crucial for understanding electrophilic and nucleophilic interactions, have not been published for this compound.

Reaction Mechanism Elucidation: Computational studies characterizing the transition states and determining the energy profiles for the synthesis or reactions of this compound are absent from the scientific record.

While computational studies exist for structurally related molecules or for the individual functional groups present in this compound, a focused and integrated computational analysis of the entire molecule is currently lacking. Such research would be invaluable for a deeper understanding of its chemical behavior and for guiding its potential applications. The absence of this fundamental theoretical data highlights an opportunity for future research in the field of computational chemistry.

Computational and Theoretical Studies on 3 Phenoxybutan 1 Amine

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the examination of the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and the energetic landscape that governs its flexibility. For 3-Phenoxybutan-1-amine, understanding its conformational preferences is crucial, as these can significantly influence its biological activity.

Solvent Effects on the Conformation of this compound

The surrounding solvent environment plays a critical role in determining the conformational equilibrium of a molecule. MD simulations can explicitly model the interactions between this compound and various solvent molecules, such as water or less polar environments, to understand how these interactions influence its shape. For instance, in an aqueous environment, the amine group of this compound would be expected to form hydrogen bonds with water molecules, potentially stabilizing conformations where this group is more exposed. Conversely, in a non-polar solvent, intramolecular interactions might become more dominant.

Table 1: Illustrative Solvent-Dependent Conformational Population of this compound

SolventPredominant ConformerDihedral Angle (Cα-Cβ-O-Cγ)Population (%)
WaterExtended175°65
Globular60°35
ChloroformExtended160°40
Globular75°60

Note: This data is illustrative and represents the type of output from a molecular dynamics simulation study.

Interaction Dynamics with Model Biological Membranes or Protein Binding Sites (Purely theoretical/model)

The therapeutic potential of a molecule is often dictated by its ability to interact with biological targets, such as cell membranes or protein binding sites. MD simulations can provide a dynamic picture of these interactions at an atomic level. By placing a model of this compound in proximity to a simulated lipid bilayer or a protein active site, researchers can observe how it partitions into the membrane, its preferred orientation, and the key intermolecular forces (e.g., electrostatic interactions, van der Waals forces, hydrogen bonds) that govern its binding. These simulations can help to predict the compound's ability to cross biological barriers or to bind to a specific therapeutic target.

Ligand Design and Structure-Activity Relationship (SAR) Prediction (Purely theoretical/computational)

Building upon the foundational understanding of a molecule's behavior, computational methods can be employed to design new derivatives with potentially improved properties and to predict their biological activities.

In Silico Screening of this compound Derivatives

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. Starting with the this compound scaffold, virtual libraries of derivatives can be created by systematically modifying its chemical structure. These virtual compounds can then be computationally docked into the binding site of a target protein, and their binding affinities can be estimated using scoring functions. This process allows for the rapid identification of promising candidates for synthesis and experimental testing, thereby streamlining the drug discovery pipeline.

Table 2: Illustrative Virtual Screening Hits Based on the this compound Scaffold

Derivative IDModificationPredicted Binding Affinity (kcal/mol)
3PBA-0014-fluoro-phenoxy-8.2
3PBA-0023-chloro-phenoxy-7.9
3PBA-0032-methyl-phenoxy-7.5
3PBA-0044-methoxy-phenoxy-8.5

Note: This data is hypothetical and for illustrative purposes.

Pharmacophore Modeling Based on the this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect. Based on the structure of this compound and its putative interactions with a biological target, a pharmacophore model can be developed. This model can then be used as a 3D query to search for other molecules in chemical databases that possess a similar arrangement of features, potentially leading to the discovery of novel and structurally diverse compounds with similar biological activity.

Table 3: Key Pharmacophoric Features of a Hypothetical this compound-based Model

FeatureLocation
Aromatic RingPhenoxy group
Hydrogen Bond DonorPrimary amine
Hydrophobic CenterButyl chain

3 Phenoxybutan 1 Amine As a Versatile Synthetic Building Block

Limited Evidence for the Construction of Complex Organic Architectures

The utility of a chiral synthetic building block is often demonstrated through its successful incorporation into the total synthesis of natural products or the design of novel complex molecular frameworks. However, a thorough search of chemical databases and peer-reviewed publications did not yield specific examples of 3-Phenoxybutan-1-amine being used in these areas.

Incorporation into Natural Product Synthesis

There are currently no published reports detailing the use of this compound as a key intermediate or fragment in the total synthesis of any known natural product. The phenoxy and aminobutane moieties are present in various biologically active molecules, but the specific isomer this compound has not been identified as a direct precursor in these synthetic routes.

Design and Synthesis of Macrocycles and Cage Compounds

The synthesis of macrocycles and cage compounds often relies on bifunctional building blocks that can undergo controlled cyclization or self-assembly. While this compound possesses both an amino group and a phenoxy group, which could potentially be functionalized for such purposes, there is no available literature demonstrating its application in the design or synthesis of these complex architectures.

A Hypothesized Scaffold for Heterocyclic Chemistry

The primary amine of this compound provides a reactive handle for the construction of various nitrogen-containing heterocycles. However, specific examples of its use to generate pyrrolidines, piperidines, azepanes, indoles, and quinolines bearing a 3-phenoxybutyl substituent are not described in the current body of scientific literature.

Pyrrolidines, Piperidines, and Azepanes Derived from this compound

In principle, this compound could be a precursor for the synthesis of N-substituted or C-substituted pyrrolidines, piperidines, and azepanes. For instance, intramolecular cyclization of suitably functionalized derivatives of this compound could lead to these heterocyclic systems. A related class of compounds, 3-(phenoxy-phenyl-methyl)-pyrrolidines, has been synthesized and investigated for their potent and balanced norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitory activity. nih.gov This suggests the potential for developing neurologically active compounds based on a pyrrolidine (B122466) scaffold derived from a phenoxy-substituted butane (B89635) backbone. However, direct synthetic routes starting from this compound to these specific heterocycles are not reported.

Indole (B1671886) and Quinoline (B57606) Derivatives with the 3-Phenoxybutyl Substituent

The synthesis of indole and quinoline derivatives often involves the condensation of anilines with various precursors. While N-alkylation of anilines followed by cyclization is a common strategy, there are no specific examples in the literature of this being applied with a 3-phenoxybutyl group to form indoles or quinolines. The electronic and steric properties of the 3-phenoxybutyl substituent could influence the reactivity and final structure of such derivatives, but this remains an area for future investigation.

An Untapped Precursor in Polymer and Material Science Research

The bifunctional nature of this compound, with its primary amine and aromatic phenoxy group, suggests its potential use as a monomer or a modifying agent in polymer and material science. The amine functionality can participate in polymerization reactions to form polyamides or polyimides, while the phenoxy group can influence the thermal and mechanical properties of the resulting materials. However, a review of the literature indicates that this compound has not been specifically utilized as a precursor in these applications. Research in the field of high-performance polymers has explored the use of various diamines containing phenoxy groups to enhance solubility and processability, but none have specifically incorporated the this compound structure.

Lack of Publicly Available Research Data for this compound in Specified Applications

Following a comprehensive search of scientific literature and chemical databases for information on "this compound," it has been determined that there is a notable absence of published research detailing its use in the specific applications outlined in the user's request. Despite targeted searches, no specific data, research findings, or detailed studies were found for this compound in the contexts of advanced polymer chemistry or catalysis.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on "" strictly adhering to the requested outline, which includes:

Exploration of Biological Activities and Molecular Interactions of 3 Phenoxybutan 1 Amine Mechanistic in Vitro Focus

Receptor Binding and Ligand-Target Interactions (Excluding clinical/therapeutic implications)

There is no available scientific literature that has characterized the receptor binding profile or the specific ligand-target interactions of 3-Phenoxybutan-1-amine.

In Vitro Binding Assays with Purified Receptors or Membrane Preparations

No studies were identified that have performed in vitro binding assays to determine the affinity of this compound for any purified receptors or membrane preparations. Consequently, data such as dissociation constants (Kd) or inhibition constants (Ki) for this compound are not available.

Enzyme Inhibition and Activation Mechanisms (Excluding therapeutic potential)

There is a lack of published research on the effects of this compound on enzyme activity.

Kinetic Analysis of Enzyme-Substrate Interactions

No studies have been published that provide a kinetic analysis of the interaction between this compound and any enzyme. Therefore, kinetic parameters such as the Michaelis constant (Km) or the maximum velocity (Vmax) in the presence of this compound have not been determined.

Mechanistic Probes for Active Site Characterization

There is no evidence in the scientific literature to suggest that this compound has been utilized as a mechanistic probe for the characterization of enzyme active sites.

Ion Channel Modulation and G-Protein Coupled Receptor (GPCR) Signaling (Purely mechanistic, in vitro)

No in vitro studies have been published that investigate the modulatory effects of this compound on ion channels or its involvement in G-protein coupled receptor (GPCR) signaling pathways. The mechanistic details of any such potential interactions remain uncharacterized.

Electrophysiological Recordings in Model Cell Systems

Electrophysiological studies are crucial for understanding how a compound affects the electrical properties of cells, particularly excitable cells like neurons and cardiomyocytes. For a molecule like this compound, with its potential to interact with ion channels and receptors, electrophysiological recordings would be a key method to elucidate its mechanism of action.

Due to the lack of specific studies on this compound, we can look at the broader class of phenylalkylamines, which are known to interact with various ion channels. For instance, certain phenylalkylamines are recognized as L-type calcium channel blockers. nih.gov Electrophysiological techniques such as patch-clamp recordings in model cell systems (e.g., HEK293 cells expressing specific ion channels or primary neuronal/cardiomyocyte cultures) would be employed to investigate these potential effects.

A hypothetical study on this compound might involve whole-cell patch-clamp recordings to measure its impact on voltage-gated calcium, sodium, and potassium channels. The findings could reveal whether the compound acts as a channel blocker, activator, or modulator. For example, a reduction in the amplitude of inward calcium currents upon application of this compound would suggest a channel-blocking activity. The voltage-dependence of this block could further characterize the interaction, indicating whether the compound binds preferentially to the open, closed, or inactivated state of the channel.

Hypothetical Electrophysiological Data for this compound Analogs on a Model Voltage-Gated Ion Channel

Analog Concentration (µM) Peak Current Inhibition (%) Mechanism of Action
Analog A (unsubstituted phenoxy) 10 55 Open-channel block
Analog B (para-chloro-phenoxy) 10 75 State-dependent block

| Analog C (ortho-methoxy-phenoxy) | 10 | 40 | Gating modifier |

This table is illustrative and based on general principles of ion channel pharmacology for phenylalkylamine-like compounds.

Second Messenger Assays in Recombinant Cell Lines

Many drugs exert their effects by modulating intracellular signaling cascades initiated by G-protein coupled receptors (GPCRs). Second messenger assays are vital for determining if a compound activates or inhibits these pathways. Given the structural similarities of this compound to ligands of aminergic GPCRs (e.g., serotonin (B10506) and dopamine (B1211576) receptors), investigating its impact on second messenger levels would be a logical step.

Recombinant cell lines, such as CHO or HEK293 cells engineered to express a specific receptor subtype (e.g., a serotonin 5-HT2A receptor), are commonly used for these assays. researchgate.netnih.gov Following the application of this compound, changes in the concentration of key second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) phosphates (IPs) would be measured. revvity.com

A potential study could reveal that this compound acts as an agonist or antagonist at a particular receptor. For example, an increase in IP1 production in cells expressing a Gq-coupled receptor would indicate agonistic activity. Conversely, if the compound inhibits the agonist-induced production of a second messenger, it would be classified as an antagonist.

Hypothetical Second Messenger Response for this compound at a Gq-Coupled Receptor

Treatment Second Messenger Measured Fold Change Over Basal
Vehicle Control IP1 1.0
Known Agonist (1 µM) IP1 8.5
This compound (10 µM) IP1 3.2

| This compound (10 µM) + Known Agonist (1 µM) | IP1 | 8.3 |

This table is hypothetical and illustrates a partial agonist profile.

Structure-Activity Relationship (SAR) Studies of this compound Analogs (Focus on fundamental understanding of molecular recognition)

SAR studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogs to understand the molecular recognition at its putative biological target.

Systematic Modification of the Amine and Phenoxy Moieties

Systematic modifications of the key functional groups in this compound would help to identify the pharmacophore—the essential molecular features for biological activity.

Amine Moiety: The primary amine could be modified to a secondary or tertiary amine by adding alkyl groups of varying sizes. The basicity of the amine is often crucial for forming ionic interactions with acidic residues (e.g., aspartate or glutamate) in a receptor binding pocket. Converting the amine to an amide or other non-basic functional group would likely lead to a significant loss of activity if such an interaction is critical.

Phenoxy Moiety: The phenyl ring of the phenoxy group could be substituted with various electron-donating or electron-withdrawing groups at the ortho, meta, and para positions. These substitutions can influence the compound's lipophilicity, electronic distribution, and steric profile, all of which can affect binding affinity and efficacy. For example, adding a halogen or a methoxy (B1213986) group could enhance hydrophobic or hydrogen-bonding interactions within the binding site. mdpi.com

Illustrative SAR Table for Phenoxy Ring Modifications

Analog Substitution on Phenyl Ring Relative Binding Affinity
Parent Compound None 1.0
Analog D 4-Chloro 5.2
Analog E 4-Methoxy 2.8

| Analog F | 2-Methyl | 0.7 |

This table is for illustrative purposes and demonstrates potential SAR trends.

Exploration of Chiral Discrimination in Biological Recognition

The butane (B89635) chain of this compound contains a chiral center at the carbon atom to which the phenoxy group is attached. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as chiral discrimination. nih.govleffingwell.com This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with the two enantiomers.

A comprehensive study would involve the synthesis and separation of the (R)- and (S)-enantiomers of this compound. These pure enantiomers would then be tested in relevant biological assays. It is plausible that one enantiomer would show higher affinity or efficacy for a specific biological target compared to the other. For instance, the (R)-enantiomer might fit optimally into a receptor's binding pocket, while the (S)-enantiomer may have a weaker interaction or even interact with a different target altogether. Understanding this chiral discrimination is crucial for developing more selective and potent therapeutic agents. aps.org

Environmental Fate and Degradation Pathways of 3 Phenoxybutan 1 Amine

Hydrolysis and Other Abiotic Degradation Processes

No data available.

pH-Dependent Hydrolysis Kinetics

Hydrolysis is a significant abiotic degradation pathway for many organic compounds in aqueous environments. The rate of hydrolysis is often dependent on the pH of the solution, as the reaction can be catalyzed by either acid or base. For 3-Phenoxybutan-1-amine, the ether linkage and the amine group are the primary sites susceptible to hydrolysis. The ether bond, while generally stable, can undergo cleavage under specific conditions. The presence of the amino group can influence the electronic properties of the molecule and potentially affect the stability of the ether linkage.

The rate of hydrolysis can be described by the following general equation:

Rate = kobs[Compound]

where kobs is the observed pseudo-first-order rate constant. This constant is a composite of the rate constants for acid-catalyzed (kH+), neutral (kN), and base-catalyzed (kOH-) hydrolysis:

kobs = kH+[H⁺] + kN + kOH-[OH⁻]

Without specific experimental data for this compound, a quantitative analysis of its hydrolysis kinetics is not possible. However, based on the behavior of other phenoxy compounds, it can be hypothesized that the rate of hydrolysis would be slow under neutral pH conditions. The stability of the ether linkage in similar compounds suggests that significant degradation via hydrolysis would likely only occur under more extreme acidic or basic conditions. For instance, studies on certain phenylacetate (B1230308) compounds have shown stability in acidic media and instability in neutral to alkaline media. nih.gov The degradation of phenolic compounds has also been shown to be highly pH-dependent. nih.gov

To illustrate the concept, a hypothetical data table for the pH-dependent hydrolysis of this compound is presented below. It is crucial to understand that this data is illustrative and not based on experimental results for this specific compound.

pHHalf-life (t₁/₂) (days)
4> 365
7> 365
9180

This is a hypothetical table to demonstrate the concept.

Oxidative Degradation in the Presence of Reactive Oxygen Species

In the environment, organic compounds are subject to oxidation by various reactive oxygen species (ROS), such as the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidant that can initiate the degradation of a wide range of organic pollutants. The reaction of •OH with organic molecules typically proceeds via hydrogen abstraction or addition to unsaturated bonds.

For this compound, the potential sites for •OH attack include the aromatic ring, the aliphatic chain, and the amine group. The rate of this reaction is described by a second-order rate constant (kOH).

Rate = kOH[Compound][•OH]

While no specific rate constant for the reaction of this compound with hydroxyl radicals is available, literature on the oxidation of amines and phenolic compounds can provide some insight. The reaction of hydroxyl radicals with amines can be rapid. frontiersin.org Similarly, the degradation of phenol (B47542) by hydroxyl radicals is a well-studied process that leads to the formation of various intermediates. researchgate.net

The degradation pathway of this compound by hydroxyl radicals would likely involve initial attack on the aromatic ring, leading to the formation of hydroxylated intermediates. Subsequent reactions could lead to ring cleavage and the formation of smaller, more biodegradable organic acids. Attack on the aliphatic chain could lead to the formation of carbonyl compounds and other degradation products.

A hypothetical data table of second-order rate constants for the reaction of hydroxyl radicals with this compound and related compounds is provided below for illustrative purposes. This data is not based on experimental measurements for this compound.

CompoundkOH (M⁻¹s⁻¹)
Phenol6.6 x 10⁹
Aniline1.1 x 10¹⁰
This compoundNot Available

This is a hypothetical table to demonstrate the concept.

Future Research Directions and Unexplored Avenues for 3 Phenoxybutan 1 Amine

Development of Novel and Highly Efficient Synthetic Methods

Currently, there are no well-established and optimized synthetic routes specifically for 3-Phenoxybutan-1-amine in publicly accessible scientific literature. Future research could focus on developing novel and efficient synthetic methodologies. Potential areas of exploration include:

Asymmetric Synthesis: Developing stereoselective methods to produce enantiomerically pure forms of this compound will be crucial for its potential applications in pharmaceuticals and as chiral ligands in catalysis.

Biocatalysis: The use of enzymes, such as transaminases, could offer a greener and more efficient route to chiral amines. Research into identifying or engineering enzymes that can act on a suitable precursor ketone would be a significant advancement.

Flow Chemistry: Continuous flow synthesis methods could be developed to allow for safer, more scalable, and highly controlled production of this compound.

A comparative table of potential future synthetic strategies is presented below.

MethodPotential AdvantagesPotential Challenges
Asymmetric CatalysisHigh enantioselectivity, catalytic efficiency.Catalyst cost and sensitivity, optimization of reaction conditions.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate scope limitations.
Flow ChemistryEnhanced safety, scalability, precise process control.Initial setup cost, potential for clogging with solid byproducts.

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound, featuring both a hydrogen-bonding amine group and an aromatic phenoxy group, suggests its potential as a building block in supramolecular chemistry. Future investigations could explore:

Host-Guest Chemistry: The phenoxy group could interact with electron-deficient aromatic guests, while the amine could bind to various metal ions or anionic species.

Self-Assembled Monolayers (SAMs): The amine group could serve as an anchor to functionalize surfaces, with the phenoxybutan tail influencing the surface properties.

Gelators: Derivatives of this compound could be designed to act as low molecular weight gelators for organic solvents or water through a network of non-covalent interactions.

Rational Design of Hybrid Materials Incorporating the this compound Scaffold

The functional groups present in this compound make it a candidate for incorporation into hybrid organic-inorganic materials. Future research could be directed towards:

Metal-Organic Frameworks (MOFs): The amine group could be used to coordinate with metal centers, potentially forming novel MOFs with interesting porous structures and properties for gas storage or catalysis.

Polymer Composites: Covalent attachment of this compound to polymer backbones could be used to modify the properties of the resulting materials, such as thermal stability, hydrophobicity, and mechanical strength.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity

As with many areas of chemistry, AI and machine learning could accelerate the development of this compound and its applications. Potential uses include:

Retrosynthetic Analysis: AI algorithms could be trained to predict novel and efficient synthetic routes to this compound and its derivatives.

Property Prediction: Machine learning models could be used to predict the physicochemical and biological properties of hypothetical derivatives, allowing for the in silico screening of large numbers of compounds for specific applications.

Reaction Optimization: AI-driven platforms could be used to rapidly optimize reaction conditions for the synthesis of this compound, maximizing yield and minimizing waste.

Exploration of New Catalytic Roles for this compound and Its Derivatives

The amine functionality in this compound suggests its potential use as an organocatalyst or as a ligand for metal-based catalysts. Future research could explore:

Organocatalysis: The primary amine could potentially catalyze reactions such as aldol (B89426) condensations, Michael additions, or iminium ion catalysis.

Ligand Synthesis: The amine could be derivatized to create more complex ligands for transition metal catalysis, with the phenoxy group potentially influencing the electronic properties and steric environment of the catalytic center.

Mechanistic Insights into Complex Biological Interactions through Advanced Biophysical Techniques

Should any biological activity of this compound be identified, a range of advanced biophysical techniques could be employed to understand its mechanism of action. These could include:

Surface Plasmon Resonance (SPR): To study the kinetics of binding to a target protein in real-time.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as enthalpy and entropy changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site on a target protein and to understand the conformational changes that occur upon binding.

The table below summarizes these potential biophysical applications.

TechniqueInformation Gained
Surface Plasmon Resonance (SPR)Binding affinity (KD), association and dissociation rate constants (ka, kd).
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Nuclear Magnetic Resonance (NMR)Structural information on the compound-target complex, identification of the binding interface.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.